

Spectroscopic Data of Penicolinate A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Penicolinate A**, a picolinic acid derivative isolated from the endophytic fungus Penicillium sp. BCC16054. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

Chemical Structure and Properties

Penicolinate A is a symmetrical dimeric ester of picolinic acid. Its chemical structure and key properties are summarized below.

Property	Value
Molecular Formula	C24H32N2O4
Molecular Weight	412.52 g/mol
Exact Mass (HRESIMS)	413.2435 [M+H]+ (Calculated for C ₂₄ H ₃₃ N ₂ O ₄ , 413.2440)
Source	Penicillium sp. BCC16054

Spectroscopic Data



The following tables summarize the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **Penicolinate A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Penicolinate A** (CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	8.21	d	8.0
4	7.80	t	8.0
5	7.39	d	8.0
1'	4.31	t	6.8
2'	1.76	m	
3', 4'	1.30-1.45	m	-
5'	1.25	br s	-
OMe	3.98	S	-

Table 2: ¹³C NMR Spectroscopic Data for **Penicolinate A** (CDCl₃)



Position	Chemical Shift (δ, ppm)
2	165.5
3	137.2
4	126.8
5	125.0
6	149.9
1'	65.2
2'	28.6
3'	25.9
4'	29.3
5'	29.1
OMe	52.5

Mass Spectrometry (MS)

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for **Penicolinate A**

lon	Observed m/z	Calculated m/z	Formula
[M+H] ⁺	413.2435	413.2440	C24H33N2O4

Infrared (IR) Spectroscopy

Due to the limitations of the search, specific IR absorption bands for **Penicolinate A** were not explicitly found in the available resources. However, based on its chemical structure, the following characteristic absorption bands are expected:

Table 4: Expected Infrared (IR) Absorption Bands for Penicolinate A



Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (Ester)	1725-1705
C=N (Pyridine)	~1600
C=C (Aromatic)	1600-1450
C-O (Ester)	1300-1000
C-H (Aliphatic)	3000-2850
C-H (Aromatic)	3100-3000

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of **Penicolinate A**, based on standard practices for natural product analysis.

NMR Spectroscopy

- Instrumentation: A Bruker Avance 400 or 500 MHz NMR spectrometer.
- Sample Preparation: The purified sample of Penicolinate A was dissolved in deuterated chloroform (CDCl₃).
- ¹H NMR: Spectra were acquired at 400 or 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm).
- ¹³C NMR: Spectra were acquired at 100 or 125 MHz. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at δ 77.0 ppm).
- 2D NMR: COSY, HSQC, and HMBC experiments were performed to establish connectivities and confirm assignments.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer, such as a Bruker microTOF-Q II, equipped with an electrospray ionization (ESI) source.



- Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- Data Acquisition: Mass spectra were acquired in positive ion mode. The instrument was calibrated using a standard calibrant (e.g., sodium formate).

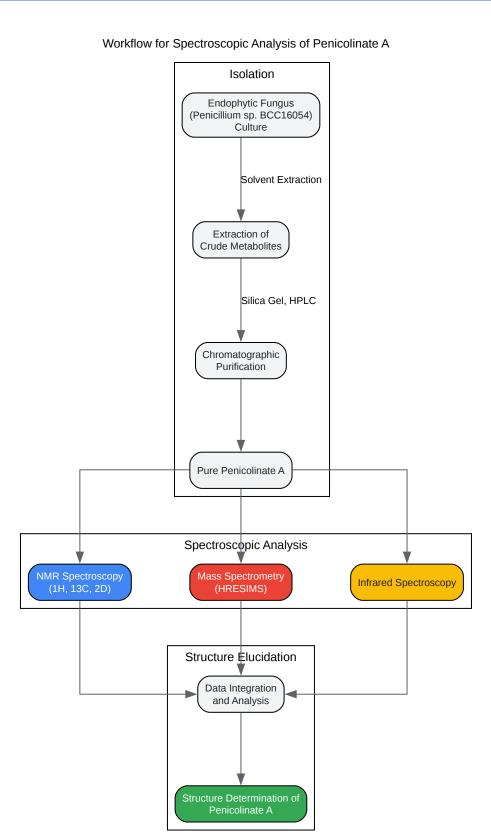
Infrared Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample was prepared as a thin film on a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Penicolinate A**.





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Caption: Workflow for the isolation and spectroscopic analysis of **Penicolinate A**.







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